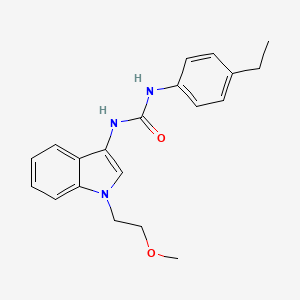

1-(4-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Description

1-(4-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a urea derivative featuring a 4-ethylphenyl group and a substituted indole moiety. The indole nitrogen is modified with a 2-methoxyethyl chain, distinguishing it from simpler indolylurea analogs.

Properties

IUPAC Name |

1-(4-ethylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-3-15-8-10-16(11-9-15)21-20(24)22-18-14-23(12-13-25-2)19-7-5-4-6-17(18)19/h4-11,14H,3,12-13H2,1-2H3,(H2,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOQLCBBZNWFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isocyanate-Amine Coupling

Reaction Overview

This method involves the sequential synthesis of 4-ethylphenyl isocyanate and 1-(2-methoxyethyl)-1H-indol-3-amine , followed by their coupling to form the target urea.

Synthesis of 4-Ethylphenyl Isocyanate

- Starting Material : 4-Ethylaniline.

- Phosgenation : Treatment with phosgene (or triphosgene as a safer alternative) in anhydrous dichloromethane (DCM) at 0–5°C generates the isocyanate.

- Conditions :

Synthesis of 1-(2-Methoxyethyl)-1H-Indol-3-Amine

- Alkylation : Indol-3-amine is alkylated at the N1 position using 2-methoxyethyl bromide under basic conditions.

Urea Formation

Carbonyldiimidazole (CDI)-Mediated Coupling

Phosgene/Triphosgene Method

Two-Step Process

Triphosgene serves as a phosgene surrogate to generate a carbamoyl chloride intermediate.

Carbamoyl Chloride Synthesis

- Reagents : 4-Ethylaniline (1 eq), triphosgene (0.33 eq), DCM, 0°C.

- Conditions : Stir for 1 hour, then warm to RT.

Amine Coupling

- Reaction : Add 1-(2-methoxyethyl)-1H-indol-3-amine (1 eq), triethylamine (2 eq), DCM, RT, 12 hours.

- Yield : ~70–75%.

Urethane Aminolysis

Urethane Preparation

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield | Scalability |

|---|---|---|---|---|

| Isocyanate-Amine | Triphosgene, THF | RT, 12 hours | 80–85% | High |

| CDI-Mediated | CDI, DCM | RT, 24 hours | 75–80% | Moderate |

| Phosgene/Triphosgene | Triphosgene, DCM | 0°C → RT, 12 hours | 70–75% | Moderate |

| Urethane Aminolysis | Ethyl chloroformate, Toluene | 80°C, 8 hours | 78% | High |

Chemical Reactions Analysis

1-(4-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, particularly at the indole nitrogen or the urea nitrogen, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

1-(4-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s function. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Urea vs. Thiourea Core

The substitution of urea (C=O) with thiourea (C=S) in analogs like 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea significantly impacts biological activity. Thiourea derivatives exhibit stronger hydrogen-bonding capabilities (e.g., with HIV-1 reverse transcriptase’s Lys101) and improved π-π stacking with residues like Trp229 and Tyr181 . The target urea compound may exhibit weaker binding due to the less polarizable carbonyl group but could offer better metabolic stability.

Substituent Position and Size

- Para vs. Ortho Substitution : The 4-ethylphenyl group in the target compound likely allows better alignment within hydrophobic enzyme pockets compared to the 2-methylphenyl analog, which may cause steric clashes .

- Methoxyethyl vs. This contrasts with simpler ethyl or unsubstituted indole derivatives, which rely on hydrophobic or van der Waals interactions .

Pharmacokinetic Considerations

The methoxyethyl group in the target compound likely enhances aqueous solubility compared to analogs with alkyl or aryl substituents. This modification could improve bioavailability, a critical factor in drug development. In contrast, compounds like N-(2-ethylphenyl)-N'-[2-(4-ethylphenyl)-1H-indol-3-yl]urea may exhibit higher lipophilicity, favoring membrane penetration but risking poor solubility .

Biological Activity

1-(4-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, commonly referred to as H-151, is a synthetic compound that has garnered attention for its biological activity, particularly as an inhibitor of the stimulator of interferon genes (STING). This compound's unique structure includes an ethylphenyl group, an indole moiety, and a urea functional group, which contribute to its pharmacological properties.

- Molecular Formula : C₁₈H₁₈N₂O₂

- Molecular Weight : 279.34 g/mol

H-151 functions primarily as a STING inhibitor . By covalently binding to the cysteine residue Cys91 of the STING protein, it prevents STING activation, thereby modulating immune responses. This inhibition is crucial in conditions characterized by overactive immune responses, such as autoimmune diseases and certain cancers.

Biological Activities

The biological activities associated with H-151 include:

- Immune Modulation : Inhibition of STING leads to reduced systemic cytokine responses, which can be beneficial in treating autoimmune conditions.

- Potential Anticancer Effects : By modulating immune responses, H-151 may enhance the efficacy of cancer therapies that rely on immune system activation.

Table 1: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea | Chlorophenyl and indole groups | Potential anti-inflammatory properties |

| N-(4-chlorophenyl)-N'-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea | Contains indole and urea | Inhibitor of ERAP1 aminopeptidase activity |

| N-[4-Ethylphenyl]-N'-[2-(5-bromoindol-3-yl)ethyl]urea | Similar urea linkage | Investigated for cancer therapy applications |

| 1-(4-fluorophenyl)-3-(indol-3-yl)urea | Fluorophenyl group | Anticancer activity studied |

Case Studies and Research Findings

Research studies have demonstrated the efficacy of H-151 in various experimental models:

- In Vivo Studies : In mouse models, H-151 administration resulted in a significant reduction in inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.

- Cancer Research : Preliminary studies indicate that H-151 may enhance the effectiveness of immunotherapies by preventing excessive activation of immune pathways that could lead to autoimmunity.

- Pharmacological Screening : H-151 has been evaluated alongside other indole derivatives for its anticancer properties. The presence of the indole moiety is linked to various pharmacological effects including anti-inflammatory and anticancer activities.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of 1-(4-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling indole derivatives with substituted urea precursors. A common approach includes reacting 1-(2-methoxyethyl)-1H-indole-3-amine with 4-ethylphenyl isocyanate under anhydrous conditions in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours . Optimization requires monitoring via TLC/HPLC and adjusting catalysts (e.g., triethylamine) to improve yields (typically 60–75%) and purity (>95%). Post-synthesis purification via column chromatography or recrystallization is critical .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodology : Use a combination of analytical techniques:

- HPLC : Confirm purity (>97%) using a C18 column with UV detection at 254 nm .

- NMR Spectroscopy : Analyze H and C spectra to validate substituent positions (e.g., methoxyethyl and ethylphenyl groups) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (expected m/z: 338.4 for [M+H]) .

Advanced Research Questions

Q. What methodologies are employed to evaluate the STING inhibitory activity of H-151 in vitro?

- Methodology :

- TBK1 Phosphorylation Assay : Treat HEK293T cells expressing STING with H-151 (1–10 µM) and stimulate with cGAMP. Measure phosphorylated TBK1 levels via Western blot using anti-p-TBK1 antibodies .

- Palmitoylation Inhibition : Use metabolic labeling with H-palmitate in THP-1 cells. Immunoprecipitate STING and quantify radiolabel incorporation via scintillation counting .

- IFN-β Luciferase Reporter Assay : Transfect cells with an IFN-β promoter-driven luciferase construct. Post-H-151 treatment, measure luminescence to assess IFN pathway suppression .

Q. How can structure-activity relationship (SAR) studies be designed to improve H-151’s potency and selectivity?

- Methodology :

- Substituent Modification : Systematically alter the indole’s methoxyethyl group (e.g., ethoxy, hydroxyethyl) and the urea’s aryl moiety (e.g., fluorophenyl, pyridinyl) .

- Biological Testing : Compare IC values in STING-dependent assays (e.g., IFN-β suppression) and off-target kinase panels to assess selectivity .

- Computational Modeling : Perform docking studies using STING’s closed conformation (PDB: 6NT5) to predict binding affinities of derivatives .

Q. What strategies address solubility limitations of H-151 in aqueous assays?

- Methodology :

- Co-solvent Systems : Use DMSO (≤0.1% final concentration) or cyclodextrin-based solubilizers .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the methoxyethyl chain to enhance hydrophilicity .

- Nanoparticle Formulation : Encapsulate H-151 in PEGylated liposomes and assess bioavailability via LC-MS/MS .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodology :

- Assay Standardization : Replicate experiments using identical cell lines (e.g., THP-1 vs. RAW264.7) and stimulation protocols (e.g., cGAMP concentration) .

- Batch Consistency : Verify compound purity and storage conditions (e.g., desiccated at -20°C) to prevent degradation .

- Orthogonal Validation : Cross-check results with alternative methods (e.g., ELISA for IFN-β vs. qPCR for ISG expression) .

Mechanistic and Translational Questions

Q. What experimental approaches confirm H-151’s irreversible inhibition of STING palmitoylation?

- Methodology :

- Click Chemistry : Treat cells with H-151 and an alkyne-tagged palmitate analog. Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) and visualize via fluorescence microscopy .

- Cysteine Mutagenesis : Generate STING mutants (e.g., Cys88Ala) and compare H-151’s inhibitory effects in HEK293T transfection models .

Q. How is in vitro toxicity profiling conducted for H-151, and what are critical endpoints?

- Methodology :

- MTT/PrestoBlue Assays : Assess cytotoxicity in primary human PBMCs after 48-hour exposure (IC typically >50 µM) .

- hERG Channel Inhibition : Use patch-clamp electrophysiology to evaluate cardiac safety liabilities .

- CYP450 Inhibition Screening : Test H-151 against recombinant CYP isoforms (e.g., 3A4, 2D6) to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.